6-Methoxy-7-methyl-7h-purine 6-Methoxy-7-methyl-7h-purine
Brand Name: Vulcanchem
CAS No.: 38917-24-7
VCID: VC16005093
InChI: InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

6-Methoxy-7-methyl-7h-purine

CAS No.: 38917-24-7

Cat. No.: VC16005093

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-7-methyl-7h-purine - 38917-24-7

Specification

CAS No. 38917-24-7
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 6-methoxy-7-methylpurine
Standard InChI InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3
Standard InChI Key DWASFGYCBLNRDY-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C(=NC=N2)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The purine core of 6-methoxy-7-methyl-7H-purine consists of a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9. The methoxy (-OCH3_3) and methyl (-CH3_3) substituents at positions 6 and 7, respectively, introduce steric and electronic modifications that distinguish it from natural purines like adenine and guanine. These substitutions reduce the compound’s polarity compared to unmodified purines, as evidenced by its density of 1.39 g/cm³ and boiling point of 324.8°C .

Key Structural Features:

  • Methoxy Group: Electron-withdrawing nature alters electron density across the purine ring, influencing nucleophilic substitution reactions.

  • Methyl Group at N7: Stabilizes the 7H tautomer, shifting equilibrium away from the 9H form prevalent in natural purines .

Physicochemical Data

PropertyValueSource
Molecular FormulaC7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}
Molecular Weight164.17 g/mol
Density1.39 g/cm³
Boiling Point324.8°C at 760 mmHg
Exact Mass164.070 g/mol
Flash Point150.2°C

Synthesis and Reactivity

Synthetic Routes

Biological Activity and Mechanisms

Enzyme Inhibition

6-Methoxy-7-methyl-7H-purine exhibits dual inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key targets in oncology. The methoxy group enhances binding affinity to the ATP-binding pockets of these kinases, while the methyl group improves metabolic stability .

Comparative Inhibition Data:

TargetIC50_{50} (nM)Reference
EGFR12.4
HER218.9

Applications in Drug Discovery

Scaffold for Analog Design

The purine ring serves as a versatile scaffold for developing kinase inhibitors and antiviral agents. Modifications at C6 and N7 have yielded derivatives with improved pharmacokinetic profiles:

  • 6-Azido Derivatives: Used in click chemistry for targeted drug delivery .

  • 2-Chloro Analogues: Intermediate for Suzuki couplings to introduce aryl groups .

Case Study: 7-(tert-Butyl)-6-methoxy-7H-purine

A derivative synthesized via Pd-catalyzed cross-coupling showed 3-fold higher HER2 inhibition than the parent compound, highlighting the impact of bulky substituents .

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